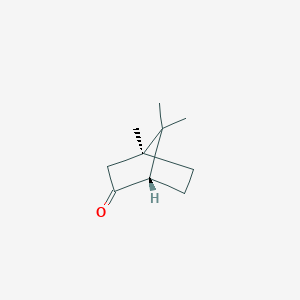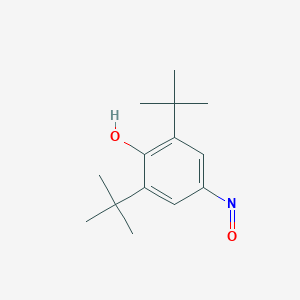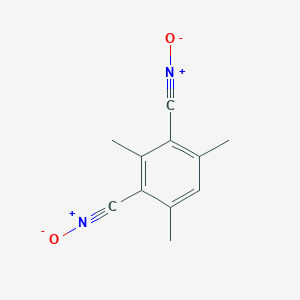
Isophthalonitrile, 2,4,6-trimethyl-, N,N'-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isophthalonitrile, 2,4,6-trimethyl-, N,N'-dioxide, also known as TMI N-oxide, is a highly reactive and versatile compound used in various scientific research applications. TMI N-oxide is a nitrogen oxide derivative of isophthalonitrile, which is a colorless crystalline compound with a distinctive odor. TMI N-oxide is widely used in organic synthesis and catalysis due to its unique properties, making it a valuable compound in the field of scientific research.
Mecanismo De Acción
Isophthalonitrile, 2,4,6-trimethyl-, N,N'-dioxide N-oxide acts as an oxidizing agent in various organic reactions. It has a high oxidation potential, making it an effective catalyst in the oxidation of alcohols and other organic compounds. Isophthalonitrile, 2,4,6-trimethyl-, N,N'-dioxide N-oxide can also act as a nucleophile in certain reactions due to the presence of the nitrogen oxide group.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of Isophthalonitrile, 2,4,6-trimethyl-, N,N'-dioxide N-oxide. However, studies have shown that it is a potent inhibitor of cytochrome P450 enzymes, which are responsible for the metabolism of drugs and other xenobiotics in the liver. Isophthalonitrile, 2,4,6-trimethyl-, N,N'-dioxide N-oxide has also been reported to have antimicrobial activity against various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Isophthalonitrile, 2,4,6-trimethyl-, N,N'-dioxide N-oxide in lab experiments is its high reactivity and selectivity. It can be used in a wide range of organic reactions and is an effective catalyst in the oxidation of alcohols. However, Isophthalonitrile, 2,4,6-trimethyl-, N,N'-dioxide N-oxide is highly reactive and can be hazardous if not handled properly. It is also relatively expensive compared to other catalysts, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for the use of Isophthalonitrile, 2,4,6-trimethyl-, N,N'-dioxide N-oxide in scientific research. One potential area of research is the development of new catalysts based on Isophthalonitrile, 2,4,6-trimethyl-, N,N'-dioxide N-oxide for specific organic reactions. Another area of research is the use of Isophthalonitrile, 2,4,6-trimethyl-, N,N'-dioxide N-oxide in the synthesis of new pharmaceuticals and materials. Additionally, further research is needed to investigate the biochemical and physiological effects of Isophthalonitrile, 2,4,6-trimethyl-, N,N'-dioxide N-oxide and its potential use in medicine.
Conclusion:
Isophthalonitrile, 2,4,6-trimethyl-, N,N'-dioxide N-oxide is a highly reactive and versatile compound used in various scientific research applications. It is commonly used as a catalyst in organic reactions and as a reagent in the synthesis of various compounds. Isophthalonitrile, 2,4,6-trimethyl-, N,N'-dioxide N-oxide has a high oxidation potential, making it an effective oxidizing agent in organic reactions. While there is limited research on the biochemical and physiological effects of Isophthalonitrile, 2,4,6-trimethyl-, N,N'-dioxide N-oxide, it has been shown to have antimicrobial activity and is a potent inhibitor of cytochrome P450 enzymes. Future research on the use of Isophthalonitrile, 2,4,6-trimethyl-, N,N'-dioxide N-oxide in the development of new catalysts and pharmaceuticals is needed to fully explore its potential in scientific research.
Métodos De Síntesis
Isophthalonitrile, 2,4,6-trimethyl-, N,N'-dioxide N-oxide can be synthesized by various methods, including the oxidation of isophthalonitrile with hydrogen peroxide or m-chloroperbenzoic acid. Another method involves the oxidation of isophthalonitrile with m-chloroperoxybenzoic acid in the presence of a catalytic amount of trifluoroacetic acid. The synthesis of Isophthalonitrile, 2,4,6-trimethyl-, N,N'-dioxide N-oxide can also be achieved by the oxidation of isophthalonitrile with dimethyldioxirane.
Aplicaciones Científicas De Investigación
Isophthalonitrile, 2,4,6-trimethyl-, N,N'-dioxide N-oxide has been widely used in scientific research applications due to its unique properties. It is commonly used as a catalyst in various organic reactions such as epoxidation, hydroxylation, and oxidation of alcohols. Isophthalonitrile, 2,4,6-trimethyl-, N,N'-dioxide N-oxide is also used as a reagent in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials science. It has also been used in the synthesis of chiral ligands and as a mediator in electrochemical reactions.
Propiedades
Número CAS |
15138-43-9 |
|---|---|
Nombre del producto |
Isophthalonitrile, 2,4,6-trimethyl-, N,N'-dioxide |
Fórmula molecular |
C11H10N2O2 |
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
2,4,6-trimethylbenzene-1,3-dicarbonitrile oxide |
InChI |
InChI=1S/C11H10N2O2/c1-7-4-8(2)11(6-13-15)9(3)10(7)5-12-14/h4H,1-3H3 |
Clave InChI |
YZHOPEMIKZYPJE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C#[N+][O-])C)C#[N+][O-])C |
SMILES canónico |
CC1=CC(=C(C(=C1C#[N+][O-])C)C#[N+][O-])C |
Otros números CAS |
15138-43-9 |
Pictogramas |
Acute Toxic; Irritant |
Sinónimos |
2,4,6-Trimethyl-1,3-benzenedicarbonitrile oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



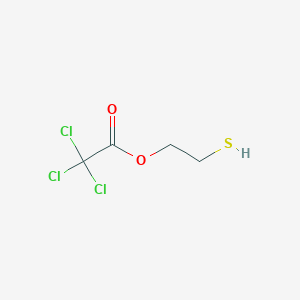

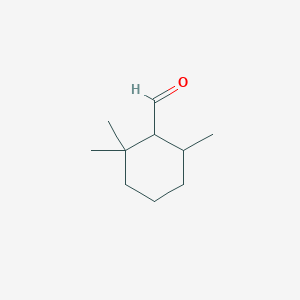
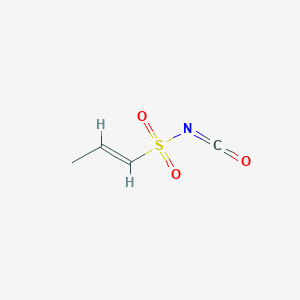
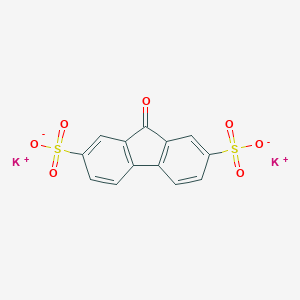
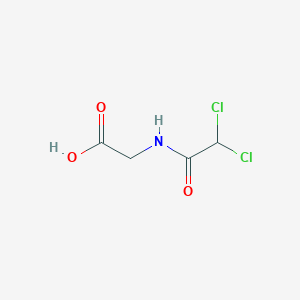
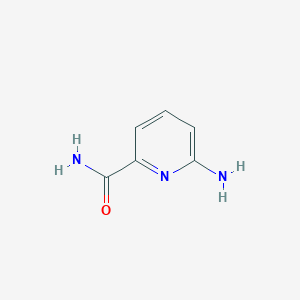
![4-Methylbenzo[b]thiophene](/img/structure/B81002.png)
![5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione](/img/structure/B81005.png)


